2-(Isopropylsulfonyl)acetonitrile
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Overview
Description
It is a solid at room temperature and has a molecular weight of 147.2 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropylsulphonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of isopropylsulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields (Isopropylsulphonyl)acetonitrile as the main product .
Industrial Production Methods
In industrial settings, (Isopropylsulphonyl)acetonitrile is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(Isopropylsulphonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form sulfinyl or thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfinyl derivatives, and various substituted acetonitriles. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
(Isopropylsulphonyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Isopropylsulphonyl)acetonitrile involves its ability to undergo nucleophilic substitution reactions. The sulfonyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Isopropylsulphonyl)acetonitrile include:
Acetonitrile: A simpler nitrile compound used as a solvent and reagent in organic synthesis.
Methylsulfonylmethane (MSM): A related sulfonyl compound used in dietary supplements and pharmaceuticals.
Uniqueness
(Isopropylsulphonyl)acetonitrile is unique due to its combination of the sulfonyl and nitrile functional groups. This combination imparts specific reactivity and properties that are useful in various chemical reactions and applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-propan-2-ylsulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZQCBCJTUWIOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380995 |
Source
|
Record name | (Propane-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120069-21-8 |
Source
|
Record name | (Propane-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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